Cas no 1206976-45-5 (8-fluoroindolizine-2-carboxylic acid)

8-Fluoroindolizine-2-carboxylic acid is a fluorinated heterocyclic compound featuring an indolizine core with a carboxylic acid functional group at the 2-position and a fluorine substituent at the 8-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical synthesis, particularly as a building block for bioactive molecules. The fluorine atom enhances metabolic stability and lipophilicity, while the carboxylic acid group allows for further derivatization via amidation or esterification. Its high purity and well-defined molecular architecture make it suitable for research in medicinal chemistry, especially in the development of novel enzyme inhibitors or receptor modulators. The compound is typically handled under standard laboratory conditions.
8-fluoroindolizine-2-carboxylic acid structure
1206976-45-5 structure
Product Name:8-fluoroindolizine-2-carboxylic acid
CAS No:1206976-45-5
MF:C9H6FNO2
MW:179.147845745087
CID:6365871
PubChem ID:130046724
Update Time:2025-06-07

8-fluoroindolizine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 8-fluoroindolizine-2-carboxylic acid
    • 2-Indolizinecarboxylic acid, 8-fluoro-
    • 1206976-45-5
    • EN300-6498485
    • AT23552
    • SCHEMBL22615329
    • Inchi: 1S/C9H6FNO2/c10-7-2-1-3-11-5-6(9(12)13)4-8(7)11/h1-5H,(H,12,13)
    • InChI Key: BEOHHZXPLXIOOE-UHFFFAOYSA-N
    • SMILES: C1=C2N(C=CC=C2F)C=C1C(O)=O

Computed Properties

  • Exact Mass: 179.03825660g/mol
  • Monoisotopic Mass: 179.03825660g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 41.7Ų

Experimental Properties

  • Density: 1.39±0.1 g/cm3(Predicted)
  • pka: 1.04±0.41(Predicted)

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Additional information on 8-fluoroindolizine-2-carboxylic acid

Comprehensive Analysis of 8-Fluoroindolizine-2-carboxylic Acid (CAS No. 1206976-45-5): Properties, Applications, and Research Insights

8-Fluoroindolizine-2-carboxylic acid (CAS No. 1206976-45-5) is a fluorinated heterocyclic compound gaining significant attention in pharmaceutical and agrochemical research. This indolizine derivative exhibits unique structural features, combining a fluorine atom at the 8-position with a carboxylic acid group at the 2-position, making it a versatile building block for drug discovery. Recent studies highlight its potential as a bioactive scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and anti-inflammatory agents.

The growing interest in fluorinated compounds like 8-fluoroindolizine-2-carboxylic acid stems from their enhanced metabolic stability and membrane permeability—key properties addressed in modern drug design optimization strategies. Researchers are actively exploring its structure-activity relationships (SAR) to develop novel therapeutics for conditions such as autoimmune disorders and oncology targets. The compound's molecular weight (195.16 g/mol) and logP value (predicted 1.82) make it particularly interesting for CNS-targeted applications.

From a synthetic chemistry perspective, CAS 1206976-45-5 serves as a crucial intermediate in multi-step organic syntheses. Its carboxylic acid functionality allows for diverse derivatization through amide coupling, esterification, or metal-catalyzed cross-coupling reactions. Recent publications demonstrate its utility in constructing privileged structures for fragment-based drug discovery (FBDD). The fluorine atom's strategic placement influences both electronic distribution and intermolecular interactions, as evidenced by crystallographic studies.

Analytical characterization of 8-fluoroindolizine-2-carboxylic acid typically involves HPLC purity analysis (≥98%), NMR spectroscopy (¹H, ¹³C, and ¹⁹F), and mass spectrometry confirmation. Stability studies indicate proper storage under inert atmosphere at -20°C to prevent decarboxylation. The compound's solubility profile shows moderate solubility in DMSO (50 mg/mL) and limited aqueous solubility—a characteristic addressed through prodrug strategies in formulation development.

Emerging applications extend beyond pharmaceuticals, with research exploring its potential in material science as a precursor for organic semiconductors. The π-conjugated system of the indolizine core, combined with fluorine's electron-withdrawing effects, creates interesting optoelectronic properties. This dual applicability positions CAS 1206976-45-5 as a compound of interest in both life sciences and advanced materials research.

Current market trends show increasing demand for fluorinated building blocks, with 8-fluoroindolizine-2-carboxylic acid appearing in over 15 patent applications since 2020. Its intellectual property landscape covers novel synthetic routes and therapeutic applications, particularly in small molecule oncology programs. Researchers frequently search for its MSDS data, supplier information, and custom synthesis options, reflecting growing commercialization interest.

Ongoing studies investigate the compound's ADMET properties and toxicological profile, with preliminary data suggesting favorable characteristics for further development. The scientific community continues to explore its molecular docking potential against various biological targets, leveraging computational chemistry tools to accelerate discovery. As the pharmaceutical industry prioritizes fluorine-containing drugs (representing ~30% of recent FDA approvals), compounds like 8-fluoroindolizine-2-carboxylic acid will remain crucial in modern drug discovery pipelines.

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